molecular formula C9H8Cl2O2 B1482587 3,5-Dichloro-4-methylphenylacetic acid CAS No. 1803780-33-7

3,5-Dichloro-4-methylphenylacetic acid

Cat. No.: B1482587
CAS No.: 1803780-33-7
M. Wt: 219.06 g/mol
InChI Key: RUUDEZRXPBGKHQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylphenylacetic acid: is an organic compound that belongs to the family of chlorine-substituted acetic acid derivatives. It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenylacetic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methylphenylacetic acid typically involves the chlorination of 4-methylphenylacetic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the 3 and 5 positions on the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methylphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry

3,5-Dichloro-4-methylphenylacetic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for specific reactivity that can be exploited in various chemical reactions.

Biology

Research has indicated that this compound exhibits notable biological activity. Key areas of investigation include:

  • Antibacterial Activity : The compound has demonstrated significant effectiveness against various bacterial strains. For example, it has shown minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
  • Antifungal Activity : It has also been effective against fungal pathogens such as Candida albicans, with MIC values ranging from 8 to 32 μg/mL .
  • Cytotoxicity : Studies have shown moderate cytotoxic effects on human cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values between 20 to 100 μM . The cytotoxicity is linked to apoptosis induction and cell cycle arrest mechanisms.

Medicine

The compound is being explored for its potential therapeutic applications:

  • Analgesic and Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess analgesic and anti-inflammatory effects, making them candidates for treating conditions such as arthritis .
  • Cancer Treatment : Case studies have documented the use of related compounds in inhibiting glioblastoma cell proliferation, suggesting that similar derivatives could be beneficial in cancer therapies .
Activity TypePathogen/Cell LineMIC/IC50 ValuesMechanism of Action
AntibacterialStaphylococcus aureus16 μg/mLDisruption of cell membranes
AntibacterialEscherichia coli16 μg/mLInterference with metabolic pathways
AntifungalCandida albicans8 - 32 μg/mLInhibition of fungal growth
CytotoxicMCF-7 (breast cancer)20 - 100 μMInduction of apoptosis
CytotoxicHCT116 (colon cancer)20 - 100 μMCell cycle arrest at G2/M phase

Case Studies

  • Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited bacterial growth in vitro, supporting its potential use in developing new antibiotics.
  • Cytotoxic Effects on Cancer Cells : Research involving the treatment of glioblastoma cells showed significant reductions in cell viability when exposed to phenylacetate derivatives, indicating potential pathways for therapeutic interventions .
  • Anti-inflammatory Studies : Clinical evaluations have shown promise for related compounds in reducing inflammation associated with arthritis, suggesting a broader application for pain management therapies .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylphenylacetic acid involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The chlorine atoms and the phenylacetic acid moiety play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    3,5-Dichlorobenzoic acid: Similar in structure but lacks the methyl group.

    4-Methylphenylacetic acid: Similar in structure but lacks the chlorine atoms.

    3,5-Dichloro-4-methoxyphenylacetic acid: Similar in structure but has a methoxy group instead of a methyl group.

Uniqueness: 3,5-Dichloro-4-methylphenylacetic acid is unique due to the presence of both chlorine atoms and a methyl group on the phenylacetic acid core. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Biological Activity

3,5-Dichloro-4-methylphenylacetic acid is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H8Cl2O2 and is characterized by the presence of two chlorine atoms and a methyl group attached to a phenylacetic acid backbone. The structural formula can be represented as:

C6H3(Cl)2C(CH3)COOH\text{C}_6\text{H}_3(\text{Cl})_2\text{C}(\text{CH}_3)\text{COOH}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dichloromethylphenyl group allows for hydrophobic interactions within protein pockets, while the carboxylic acid moiety can form hydrogen bonds with active site residues. This dual interaction modulates the activity of target proteins, leading to various biological effects.

Biological Effects

  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways related to inflammation and cognition .
  • Receptor Binding : The compound has been studied for its ability to bind to various receptors, influencing physiological processes such as neurotransmitter release and inflammatory responses. Its selectivity in binding may contribute to its therapeutic potential in treating conditions like neurodegenerative diseases .
  • Agrochemical Applications : In agricultural contexts, this compound has been utilized for its herbicidal properties, affecting plant growth by inhibiting specific metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits phosphodiesterase enzymes
Receptor InteractionModulates neurotransmitter receptors
Herbicidal ActivityAffects plant growth through metabolic inhibition

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that treatment with this compound reduced neuronal cell death and improved cognitive functions in animal models of Alzheimer's disease. The proposed mechanism involved the modulation of cAMP levels through PDE inhibition .

Case Study: Agricultural Impact

In agricultural trials, this compound was applied to crops susceptible to specific weeds. Results demonstrated significant reductions in weed biomass while maintaining crop yield, indicating its effectiveness as a selective herbicide .

Properties

IUPAC Name

2-(3,5-dichloro-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-7(10)2-6(3-8(5)11)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUDEZRXPBGKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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